AKR1C3 Inhibitory Activity: Direct Comparison of 7-Methyl-1-tetralone oxime vs. Unsubstituted 1-Tetralone Oxime
7-Methyl-1-tetralone oxime exhibits measurable inhibitory activity against recombinant human AKR1C3, an enzyme implicated in steroid hormone biosynthesis and chemotherapeutic resistance, with a reported IC₅₀ value of 1.41 µM (1.41 × 10³ nM) [1]. In contrast, the unsubstituted parent compound, 1-tetralone oxime, displays significantly weaker inhibition under comparable assay conditions, with a reported IC₅₀ of >100 µM (>1.00 × 10⁵ nM) [1]. This approximately 70-fold difference in potency underscores the functional impact of the 7-methyl substituent on target engagement.
| Evidence Dimension | In vitro enzyme inhibition (AKR1C3) |
|---|---|
| Target Compound Data | IC₅₀ = 1.41 µM |
| Comparator Or Baseline | 1-Tetralone oxime (unsubstituted): IC₅₀ > 100 µM |
| Quantified Difference | Approximately 70-fold greater potency |
| Conditions | Recombinant N-terminal GST-tagged human AKR1C3 expressed in E. coli, using S-tetralol as substrate |
Why This Matters
This quantifiable selectivity advantage directs procurement toward 7-methyl-1-tetralone oxime for AKR1C3-focused drug discovery programs, avoiding the significantly less active unsubstituted analog.
- [1] BindingDB Entry BDBM50462393 (CHEMBL4249427): Affinity data for 7-Methyl-1-tetralone oxime (IC₅₀ = 1.41 µM) and 1-Tetralone oxime (IC₅₀ > 100 µM) against human AKR1C3. View Source
